molecular formula C20H18N2O5 B3555744 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate

4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate

Cat. No. B3555744
M. Wt: 366.4 g/mol
InChI Key: IMLUMGNCBOFGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate, also known as PBA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzoxazinones and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate is not fully understood, but it has been suggested that it works by inhibiting the activity of the endoplasmic reticulum (ER) stress response pathway. The ER stress response pathway is a cellular pathway that is activated in response to various stressors such as protein misfolding, oxidative stress, and hypoxia. This compound has been shown to inhibit the activation of this pathway, which can lead to the reduction of inflammation and apoptosis.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it can be toxic at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has several advantages for lab experiments, but also has limitations. Future research directions include investigating its potential as a therapeutic agent for various diseases and studying its mechanism of action in more detail.

Scientific Research Applications

4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate has been found to have various scientific research applications. It has been extensively studied for its potential as a therapeutic agent for various diseases such as diabetes, cancer, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a tool in chemical biology research to study protein folding and misfolding.

properties

IUPAC Name

[4-oxo-2-[4-(propanoylamino)phenyl]-3,1-benzoxazin-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-17(23)21-13-7-5-12(6-8-13)19-22-16-10-9-14(26-18(24)4-2)11-15(16)20(25)27-19/h5-11H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUMGNCBOFGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)CC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Reactant of Route 2
Reactant of Route 2
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Reactant of Route 3
Reactant of Route 3
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Reactant of Route 4
Reactant of Route 4
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Reactant of Route 5
Reactant of Route 5
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Reactant of Route 6
Reactant of Route 6
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.